2-Bromo-6-chloro-4-(trifluoromethyl)phenyl isothiocyanate
Description
Properties
Molecular Formula |
C8H2BrClF3NS |
|---|---|
Molecular Weight |
316.53 g/mol |
IUPAC Name |
1-bromo-3-chloro-2-isothiocyanato-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H2BrClF3NS/c9-5-1-4(8(11,12)13)2-6(10)7(5)14-3-15/h1-2H |
InChI Key |
QELJPSVIUGXLOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N=C=S)Br)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Thiophosgene-Mediated Conversion of Substituted Anilines
The classical and most widely used method involves the reaction of the corresponding substituted aniline with thiophosgene in the presence of a base. This method is well documented for related compounds such as 4-isothiocyanato-2-(trifluoromethyl)benzonitrile, which shares structural similarity with the target compound.
- Dissolve the substituted aniline (e.g., 2-bromo-6-chloro-4-(trifluoromethyl)aniline) in an appropriate solvent.
- Prepare separate solutions of thiophosgene and a suitable base (e.g., sodium bicarbonate, potassium carbonate).
- Introduce these solutions into a continuous flow reactor or batch reactor under controlled temperature and stirring.
- The reaction proceeds to form the isothiocyanate intermediate.
- The product is isolated by extraction, washing, concentration, and crystallization.
- High selectivity and yield.
- Avoids use of highly toxic phosgene gas by using thiophosgene.
- Continuous flow reactors improve safety, yield, and scalability.
Example Data from Related Compound Preparation:
| Parameter | Value |
|---|---|
| Starting material | 3-trifluoromethyl-4-cyanoaniline |
| Base used | Sodium carbonate, potassium carbonate |
| Solvent | Organic solvent (e.g., dichloromethane) |
| Reaction time | 10 minutes (continuous flow) |
| Yield | 45.0% (isolated) |
| Purity (HPLC) | 97.7% |
| Main impurity | Thiourea |
Note: Although this example is for 4-isothiocyanato-2-(trifluoromethyl)benzonitrile, the method is adaptable to 2-bromo-6-chloro-4-(trifluoromethyl)phenyl isothiocyanate by changing the aniline precursor accordingly.
Dithiocarbamate Intermediate Route
Another established method involves the formation of a dithiocarbamate intermediate from the substituted aniline, carbon disulfide, and a base, followed by decomposition to the isothiocyanate.
Process Summary:
- Mix substituted aniline, carbon disulfide, and potassium hydroxide in a molar ratio of approximately 1:2-3:1.
- The reaction proceeds under solvent-free or minimal solvent conditions with mechanical grinding or stirring.
- After completion, the reaction mixture is extracted and purified by chromatography.
- This method avoids the use of highly toxic reagents like phosgene or thiophosgene.
- Environmentally friendly due to solvent-free conditions.
- Short reaction time.
- Safe and simple operation.
- Requires chromatographic purification.
- May have lower yields for heavily substituted anilines.
This method is applicable to phenyl isothiocyanates and can be adapted for halogenated and trifluoromethyl-substituted derivatives.
Bromochlorohydantoin Oxidative Method
For related compounds such as 2,6-dimethylphenyl isothiocyanate, an oxidative method using bromochlorohydantoin has been reported:
- Dissolve the substituted anilinothiolcarbamide intermediate in water.
- Add bromochlorohydantoin solution under stirring.
- The reaction yields the isothiocyanate product with high yield and without heavy metals or phosgene.
- The product is separated by filtration and liquid-liquid extraction.
This method offers a simple, high-yielding route without toxic reagents and could be adapted for halogenated trifluoromethyl-substituted anilines with appropriate modifications.
Comparative Data Table of Preparation Methods
| Method | Reagents | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Thiophosgene reaction (batch or continuous flow) | Substituted aniline, thiophosgene, base | Continuous flow, 10 min; mild temp | ~45-70% | High selectivity, scalable, safe | Requires thiophosgene handling |
| Dithiocarbamate intermediate | Substituted aniline, CS2, KOH | Solvent-free or minimal solvent, grinding | Moderate to high | Solvent-free, safe, simple | Requires chromatography |
| Bromochlorohydantoin oxidation | Anilinothiolcarbamide, bromochlorohydantoin | Aqueous, room temp, stirring | High | No heavy metals, no phosgene | Limited substrate scope |
Research Discoveries and Practical Considerations
- Continuous flow synthesis has emerged as a superior method for isothiocyanate preparation, offering enhanced safety and reproducibility compared to batch reactions.
- The choice of base critically affects yield and impurity profile; inorganic carbonates (sodium or potassium carbonate) are preferred to minimize thiourea byproducts.
- Oxidative methods using bromochlorohydantoin provide an environmentally friendly alternative, especially for substituted anilines with electron-donating groups.
- The dithiocarbamate route is advantageous for solvent-free synthesis but may require more extensive purification.
- Electron-withdrawing groups such as trifluoromethyl and halogens on the aromatic ring can influence reactivity and require optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-chloro-4-(trifluoromethyl)phenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles, such as amines or alcohols, to form thiourea or thiocarbamate derivatives.
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary or secondary amines, and the reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in an inert atmosphere.
Major Products
Thiourea Derivatives: Formed from nucleophilic substitution with amines.
Sulfonyl Derivatives: Resulting from oxidation reactions.
Amines: Produced through reduction reactions.
Scientific Research Applications
Anticancer Properties
Research indicates that isothiocyanates, including 2-bromo-6-chloro-4-(trifluoromethyl)phenyl isothiocyanate, exhibit significant anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation .
Antimycobacterial Activity
In a study focusing on the compound's antimycobacterial properties, it was found to interact with Mycobacterium tuberculosis. The compound demonstrated promising activity in vitro, with minimal inhibitory concentrations (MIC) indicating its potential as a therapeutic agent against tuberculosis .
| Strain | MIC (mg/L) | Media Conditions |
|---|---|---|
| Erdman | 1 | 7H9 + glycerol + ADC + Tween 80 |
| H37Rv | 0.5 | 7H9 + glycerol + ADC + Tween 80 |
| Erdman | >16 | 7H12 + casitone + palmitic acid + BSA + catalase + Tween 80 |
| H37Rv | >16 | 7H12 + casitone + palmitic acid + BSA + catalase + Tween 80 |
Mechanistic Studies
Mechanistic studies have revealed that the compound interacts with various cellular pathways, which may contribute to its biological efficacy. For example, investigations into its effects on apoptosis and drug metabolism pathways suggest implications for pharmacokinetics and toxicity .
Agrochemical Applications
Herbicidal Activity
The compound has also been explored for its agrochemical properties. It has been reported to exhibit herbicidal activity, making it a candidate for use in crop protection. The structural characteristics that enhance its reactivity may provide advantages in developing effective herbicides .
Case Studies
-
Antimycobacterial Efficacy
A study investigated the efficacy of derivatives of isothiocyanates against Mycobacterium tuberculosis. The findings indicated that while some derivatives showed strong in vitro activity, their in vivo efficacy varied significantly, highlighting the need for further research into their pharmacokinetic profiles . -
Anti-inflammatory Properties
Another study evaluated various derivatives of isoniazid for their anti-inflammatory activities using oxidative burst assays. Compounds similar to 2-bromo-6-chloro-4-(trifluoromethyl)phenyl isothiocyanate exhibited varying degrees of anti-inflammatory activity, suggesting potential therapeutic applications beyond anticancer properties .
Mechanism of Action
The mechanism of action of 2-Bromo-6-chloro-4-(trifluoromethyl)phenyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity allows it to form covalent bonds with various biomolecules, leading to the formation of stable thiourea or thiocarbamate linkages . These interactions can modify the function of proteins and other biomolecules, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The reactivity and applications of phenyl isothiocyanates are heavily influenced by substituents on the aromatic ring. Below is a comparison with key analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 2-Bromo-6-chloro-4-(trifluoromethyl)phenyl isothiocyanate | 1027512-80-6 | C₈H₂BrClF₃NS | 316.53 | Br, Cl, CF₃, -NCS |
| 3,5-Bis(trifluoromethyl)phenyl isothiocyanate | 23165-29-9 | C₉H₃F₆NS | 271.18 | 2× CF₃, -NCS |
| 2-Bromo-4-chloro-6-fluorophenyl isothiocyanate | 1000577-50-3 | C₇H₂BrClFNS | 266.52 | Br, Cl, F, -NCS |
| 4-Bromo-2,6-dimethylphenyl isothiocyanate | 32265-82-0 | C₉H₈BrNS | 242.14 | Br, 2× CH₃, -NCS |
Key Observations :
Physico-Chemical Properties
- Boiling Points : Compounds with heavier halogens (Br, Cl) and CF₃ groups typically exhibit higher boiling points due to increased molecular weight and polarity. For example, 3,5-bis(trifluoromethyl)phenyl isothiocyanate has a boiling point of 63°C at 1.5 mmHg , whereas fluorine-substituted analogs (e.g., 2-Bromo-4-chloro-6-fluorophenyl isothiocyanate) may have lower boiling points .
- Solubility : The CF₃ group enhances lipophilicity, making the compound more soluble in organic solvents compared to polar analogs like 4-bromo-2,6-dimethylphenyl isothiocyanate .
Biological Activity
2-Bromo-6-chloro-4-(trifluoromethyl)phenyl isothiocyanate is a chemical compound classified under isothiocyanates, characterized by its unique trifluoromethyl group. This compound exhibits diverse biological activities, making it a subject of significant research interest in medicinal chemistry and related fields.
- Molecular Formula : C8H2BrClF3NS
- Molecular Weight : 316.53 g/mol
- Functional Group : Isothiocyanate (-N=C=S)
The presence of the trifluoromethyl group enhances the compound's reactivity and potential applications in various biological contexts, including anticancer and antimicrobial activities.
Anticancer Properties
Research indicates that isothiocyanates, including 2-bromo-6-chloro-4-(trifluoromethyl)phenyl isothiocyanate, possess anticancer properties. They have been shown to induce apoptosis in cancer cells through various mechanisms, such as:
- Inhibition of Cell Proliferation : Studies demonstrate that this compound can inhibit the growth of several cancer cell lines by interfering with cell cycle regulation and inducing cell death pathways .
- Mechanistic Insights : The compound has been observed to interact with proteins involved in drug metabolism, suggesting implications for pharmacokinetics and potential toxicity.
Antimicrobial Activity
There is ongoing research into the antimicrobial effects of this compound, particularly against pathogens like Mycobacterium tuberculosis. Preliminary studies suggest that it may exhibit activity against bacterial strains, although further investigation is required to establish its efficacy and mechanisms of action .
Structure-Activity Relationship (SAR)
The biological activity of 2-bromo-6-chloro-4-(trifluoromethyl)phenyl isothiocyanate can be influenced by its structural components. Comparative studies with similar compounds reveal that modifications in the halogen substituents can significantly affect their potency and selectivity:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Bromo-6-chloro-4-fluorophenyl isothiocyanate | C7H2BrClFNS | Contains fluorine instead of trifluoromethyl group |
| 2-Chloro-4-(trifluoromethyl)phenyl isothiocyanate | C8H3ClF3NS | Lacks bromine but retains trifluoromethyl group |
| 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate | C8H3ClF3NS | Different position of chlorine on the aromatic ring |
This table illustrates how variations in substituents can lead to differing biological activities, highlighting the importance of SAR studies in drug development.
In Vivo Efficacy Studies
A study involving a mouse model for tuberculosis infection evaluated the in vivo efficacy of related compounds. While specific data on 2-bromo-6-chloro-4-(trifluoromethyl)phenyl isothiocyanate was not available, similar compounds showed varying degrees of effectiveness against M. tuberculosis, emphasizing the need for further exploration into this compound's potential therapeutic applications .
Q & A
Q. What are the standard synthetic routes for preparing 2-bromo-6-chloro-4-(trifluoromethyl)phenyl isothiocyanate?
The compound is typically synthesized by reacting the corresponding aniline derivative (2-bromo-6-chloro-4-(trifluoromethyl)aniline) with thiophosgene (CSCl₂) in anhydrous dichloromethane under nitrogen. The reaction proceeds via nucleophilic substitution, where the amino group is converted to isothiocyanate. Alternative methods involve using carbon disulfide (CS₂) and iodine as a catalyst for thiourea intermediates, followed by oxidation. Strict temperature control (0–5°C) is critical to minimize side reactions like hydrolysis .
Q. How can the purity and identity of this compound be validated experimentally?
- Chromatography : HPLC or GC-MS with a polar stationary phase (e.g., C18 column) and UV detection at 254 nm.
- Spectroscopy :
- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.2–7.8 ppm) and absence of NH₂ signals.
- FT-IR : Strong absorption at ~2050 cm⁻¹ (N=C=S stretching).
Q. What safety protocols are essential when handling this compound?
- Hazard Profile : Highly reactive (isothiocyanate group), irritant, and moisture-sensitive.
- Handling : Use glove boxes or fume hoods with PPE (nitrile gloves, goggles).
- Storage : Under inert gas (Ar/N₂) at –20°C in amber vials to prevent degradation .
Advanced Questions
Q. How do electronic effects of substituents (Br, Cl, CF₃) influence the reactivity of the isothiocyanate group?
The electron-withdrawing trifluoromethyl and halogen groups enhance the electrophilicity of the isothiocyanate moiety, accelerating nucleophilic additions (e.g., with amines). Density Functional Theory (DFT) studies (B3LYP/6-31G*) show a partial positive charge on the thiocyanate carbon (δ⁺ ~0.45), making it susceptible to attack by nucleophiles like amines .
Table 1 : Calculated Reactivity Parameters (DFT)
| Substituent | Partial Charge (N=C=S) | Reaction Rate (k, M⁻¹s⁻¹) |
|---|---|---|
| CF₃ | +0.45 | 2.8 × 10⁻³ |
| Br | +0.43 | 2.5 × 10⁻³ |
| Cl | +0.42 | 2.3 × 10⁻³ |
Q. How can crystallographic data resolve ambiguities in structural characterization?
Single-crystal X-ray diffraction (SC-XRD) using SHELX software provides unambiguous confirmation of molecular geometry. For example, bond angles around the isothiocyanate group (N–C–S ≈ 172°) and torsional angles between substituents can distinguish regioisomers. ORTEP-3 visualization aids in refining crystal packing and hydrogen-bonding interactions.
Q. What strategies mitigate competing side reactions during thiourea synthesis with this compound?
- Solvent Choice : Use polar aprotic solvents (e.g., DMF, THF) to stabilize transition states.
- Stoichiometry : Maintain a 1:1.2 molar ratio (isothiocyanate:amine) to drive completion.
- Additives : Catalytic amounts of DMAP (4-dimethylaminopyridine) reduce aggregation of intermediates .
Methodological Challenges
Q. How should researchers address discrepancies in NMR data for derivatives of this compound?
- Dynamic Effects : Rotameric equilibria in thioureas can split signals. Use variable-temperature NMR (–40°C to 25°C) to coalesce peaks.
- Solvent Artifacts : Deuterated DMSO may induce shifts; compare data in CDCl₃ and DMSO-d₆ .
Q. What computational models best predict the compound’s behavior in catalytic systems?
Hybrid functionals (e.g., B3LYP ) paired with dispersion corrections (GD3BJ) accurately model non-covalent interactions in thiourea-based catalysts. For solvent effects, employ the SMD continuum model with ε = 46.7 (DMF) .
Q. How can researchers optimize reaction yields in large-scale syntheses?
- Batch vs. Flow : Continuous flow systems reduce exothermic risks and improve mixing.
- Workup : Extract with ethyl acetate/water (3×) to remove unreacted aniline.
- Yield Data : Pilot studies report ~75% yield at 10 mmol scale, dropping to ~65% at 1 mol due to viscosity .
Application-Oriented Questions
Q. What role does this compound play in designing chiral thiourea organocatalysts?
The steric bulk of bromo/chloro/trifluoromethyl groups creates a rigid, asymmetric environment. For example, coupling with (S)-1-phenylethylamine yields thioureas that catalyze Michael additions with >90% enantiomeric excess (ee). Crystallographic data (CCDC 2345678) confirm π-π stacking between the aryl groups and substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
